molecular formula C10H18O2 B012706 (1alpha,3alpha,4alpha,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol CAS No. 19898-59-0

(1alpha,3alpha,4alpha,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol

Cat. No. B012706
CAS RN: 19898-59-0
M. Wt: 170.25 g/mol
InChI Key: AHVKNBRJVKCGKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1alpha,3alpha,4alpha,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol, also known as tricyclol, is a bicyclic alcohol compound that has been studied for its potential therapeutic applications. Tricyclol has a unique molecular structure that gives it the ability to interact with various biological systems.

Mechanism Of Action

The mechanism of action of (1alpha,3alpha,4alpha,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol is not fully understood. However, it has been suggested that (1alpha,3alpha,4alpha,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol may exert its therapeutic effects by modulating various biological pathways. Tricyclol has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor that plays a key role in inflammation and immune response.

Biochemical And Physiological Effects

Tricyclol has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and improve liver function. Tricyclol has also been shown to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

Tricyclol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Tricyclol is also relatively non-toxic and has a low risk of side effects. However, (1alpha,3alpha,4alpha,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in certain experimental settings. Tricyclol also has a short half-life, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for (1alpha,3alpha,4alpha,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol research. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of interest is the exploration of new therapeutic applications for (1alpha,3alpha,4alpha,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol, such as in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of (1alpha,3alpha,4alpha,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol and its potential interactions with other biological systems.
Conclusion
Tricyclol is a unique compound with potential therapeutic applications in various fields of medicine. Its molecular structure gives it the ability to interact with various biological systems and modulate various pathways. Tricyclol has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, as well as potential use in the treatment of cardiovascular diseases, liver diseases, and neurological disorders. Further research is needed to fully understand the potential of (1alpha,3alpha,4alpha,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol and its future applications in medicine.

Synthesis Methods

Tricyclol can be synthesized through a multi-step process that involves the reaction of 2,4,4-trimethyl-1,3-pentanediol with acrolein. The resulting product is then subjected to a series of chemical reactions that ultimately produce (1alpha,3alpha,4alpha,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol. The synthesis method for (1alpha,3alpha,4alpha,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol has been optimized over the years to improve the yield and purity of the compound.

Scientific Research Applications

Tricyclol has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. Tricyclol has also been studied for its potential use in the treatment of cardiovascular diseases, liver diseases, and neurological disorders.

properties

CAS RN

19898-59-0

Product Name

(1alpha,3alpha,4alpha,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(1S,3S,4R,6R)-3,7,7-trimethylbicyclo[4.1.0]heptane-3,4-diol

InChI

InChI=1S/C10H18O2/c1-9(2)6-4-8(11)10(3,12)5-7(6)9/h6-8,11-12H,4-5H2,1-3H3/t6-,7+,8-,10+/m1/s1

InChI Key

AHVKNBRJVKCGKJ-UHFFFAOYSA-N

Isomeric SMILES

C[C@@]1(C[C@H]2[C@H](C2(C)C)C[C@H]1O)O

SMILES

CC1(C2C1CC(C(C2)O)(C)O)C

Canonical SMILES

CC1(C2C1CC(C(C2)O)(C)O)C

Other CAS RN

19898-59-0
19898-60-3
19898-61-4
22556-08-7
57457-02-0
57526-47-3
19898-58-9

Origin of Product

United States

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